N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine
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Overview
Description
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine, also known as PBDT or NSC 757284, is a synthetic compound that has gained attention in the scientific community due to its potential applications in cancer research. In
Mechanism Of Action
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine inhibits the activity of PARP by binding to its catalytic domain. This prevents PARP from repairing DNA damage, leading to the accumulation of unrepaired DNA breaks and ultimately cell death. N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammatory responses.
Biochemical And Physiological Effects
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. It has also been shown to reduce the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One advantage of N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine is its ability to selectively target cancer cells while sparing normal cells. This reduces the potential for side effects in cancer therapy. However, N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has limited solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action may not be effective in all types of cancer cells.
Future Directions
Future research on N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine could focus on improving its solubility and bioavailability for in vivo studies. Additionally, further studies could explore its potential applications in the treatment of inflammatory diseases. Another potential direction for research could be the development of combination therapies using N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine and other cancer drugs to enhance its efficacy. Finally, studies could explore the potential of N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine as a diagnostic tool for cancer detection.
Scientific Research Applications
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has been shown to have potential applications in cancer research due to its ability to inhibit the activity of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage and ultimately cell death. N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
CAS RN |
1619-41-6 |
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Product Name |
N~1~-(4-Phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine |
Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C15H13N3S/c16-12-7-4-8-13(9-12)17-15-18-14(10-19-15)11-5-2-1-3-6-11/h1-10H,16H2,(H,17,18) |
InChI Key |
MUNMQVLAUQOQES-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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